6-Amino-1,3-dipropyl-5-nitrosouracil
Overview
Description
6-Amino-1,3-dipropyl-5-nitrosouracil is a chemical compound with the molecular formula C10H16N4O3 It is a derivative of uracil, a pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil typically involves the nitration of 1,3-dipropyluracil followed by the introduction of an amino group at the 6-position. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent amination can be achieved using ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,3-dipropyl-5-nitrosouracil undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products:
Oxidation: Formation of 6-Amino-1,3-dipropyl-5-nitro-uracil.
Reduction: Formation of 6-Amino-1,3-dipropyl-5-amino-uracil.
Substitution: Formation of various substituted uracil derivatives depending on the electrophile used.
Scientific Research Applications
6-Amino-1,3-dipropyl-5-nitrosouracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dipropyl-5-nitrosouracil involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound may interfere with nucleic acid synthesis and repair processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- 6-Amino-1,3-dimethyl-5-nitrosouracil
- 6-Amino-1,3-dipropyluracil
- 6-Amino-1-methyl-5-nitrosouracil
Comparison: 6-Amino-1,3-dipropyl-5-nitrosouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Amino-1,3-dimethyl-5-nitrosouracil, the dipropyl groups enhance its lipophilicity and potentially its ability to cross biological membranes. The presence of the nitroso group distinguishes it from 6-Amino-1,3-dipropyluracil, which lacks this functional group and therefore exhibits different reactivity and applications .
Properties
IUPAC Name |
6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHWJHPBAYITQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409229 | |
Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81250-33-1 | |
Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.